molecular formula C11H8N4 B5185273 1-(2-naphthyl)-1H-tetrazole

1-(2-naphthyl)-1H-tetrazole

Cat. No. B5185273
M. Wt: 196.21 g/mol
InChI Key: UMDOSWJUTAZSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-naphthyl)-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a tetrazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 1-(2-naphthyl)-1H-tetrazole is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to scavenge free radicals, protecting cells from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-naphthyl)-1H-tetrazole are diverse. It has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the treatment of infections. Additionally, it has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. It has also been found to scavenge free radicals, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-naphthyl)-1H-tetrazole in lab experiments include its accessibility, high purity, and diverse range of properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(2-naphthyl)-1H-tetrazole. These include further exploration of its potential as a drug candidate, the development of new synthesis methods, and the investigation of its mechanism of action. Additionally, its potential as a fluorescent probe for the detection of metal ions could be further explored, making it useful in analytical chemistry.
Conclusion:
In conclusion, 1-(2-naphthyl)-1H-tetrazole is a promising compound that has gained significant attention in scientific research. Its unique properties make it a potential candidate for various applications, including drug development and analytical chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential in different fields.

Synthesis Methods

The synthesis of 1-(2-naphthyl)-1H-tetrazole involves the reaction between 2-naphthylamine and sodium azide in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The use of this synthesis method has enabled the production of large quantities of 1-(2-naphthyl)-1H-tetrazole, making it more accessible for scientific research.

Scientific Research Applications

1-(2-naphthyl)-1H-tetrazole has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antitumor, and antioxidant properties, making it a promising candidate for drug development. Additionally, it has been used as a fluorescent probe for the detection of metal ions, making it useful in analytical chemistry.

properties

IUPAC Name

1-naphthalen-2-yltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-4-10-7-11(6-5-9(10)3-1)15-8-12-13-14-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDOSWJUTAZSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalen-2-yltetrazole

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